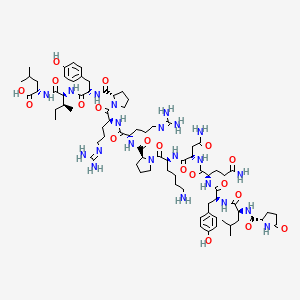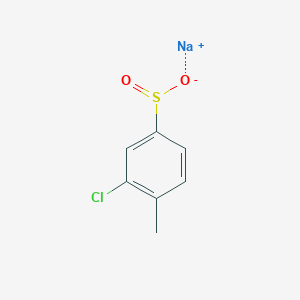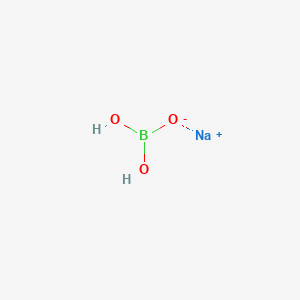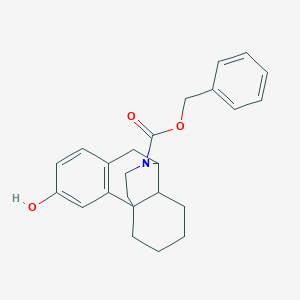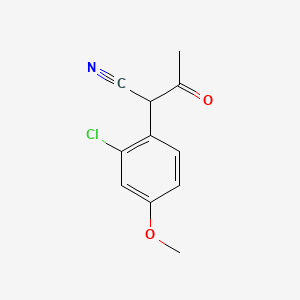![molecular formula C7H5ClN2 B1604137 3-Chlor-1H-Pyrrolo[3,2-c]pyridin CAS No. 1000342-65-3](/img/structure/B1604137.png)
3-Chlor-1H-Pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a chlorine atom at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
3-Chloro-1h-pyrrolo[3,2-c]pyridine is a chemical compound that has been studied for its potential biological activities . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibitors of FGFRs can disrupt this process, potentially inhibiting tumor growth .
Biochemical Pathways
FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of FGFRs can disrupt these pathways, potentially leading to anti-tumor effects .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .
Biochemische Analyse
Biochemical Properties
3-Chloro-1h-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as FMS kinase, which is involved in cell signaling pathways related to cancer and arthritis . The compound’s inhibitory effect on FMS kinase suggests its potential as an anticancer and antiarthritic agent. Additionally, 3-Chloro-1h-pyrrolo[3,2-c]pyridine interacts with tubulin, a protein that is crucial for cell division, by binding to the colchicine-binding site . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine on various cell types and cellular processes are profound. In cancer cells, such as HeLa, SGC-7901, and MCF-7, the compound exhibits antitumor activity by inhibiting tubulin polymerization . This inhibition leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and inducing apoptosis. Furthermore, 3-Chloro-1h-pyrrolo[3,2-c]pyridine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects.
Molecular Mechanism
At the molecular level, 3-Chloro-1h-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with specific amino acids such as Threonine 179 and Asparagine 349 . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. Additionally, the compound’s interaction with FMS kinase inhibits its activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on tubulin and FMS kinase over extended periods . Long-term studies have demonstrated that continuous exposure to 3-Chloro-1h-pyrrolo[3,2-c]pyridine leads to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe and effective use. These findings underscore the importance of dosage optimization in the development of 3-Chloro-1h-pyrrolo[3,2-c]pyridine as a therapeutic agent.
Metabolic Pathways
3-Chloro-1h-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.
Transport and Distribution
Within cells and tissues, 3-Chloro-1h-pyrrolo[3,2-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of 3-Chloro-1h-pyrrolo[3,2-c]pyridine is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 3-Chloro-1h-pyrrolo[3,2-c]pyridine is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of 3-Chloro-1h-pyrrolo[3,2-c]pyridine provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method includes the reaction of 2-chloropyridine with an appropriate pyrrole derivative under specific conditions to form the fused ring structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3-Chloro-1H-pyrrolo[3,2-c]pyridine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups attached to the pyridine or pyrrole rings.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine
Comparison: 3-Chloro-1H-pyrrolo[3,2-c]pyridine is unique due to the position of the chlorine atom and the specific fusion of the pyridine and pyrrole rings. This structural uniqueness can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its binding affinity to biological targets.
Eigenschaften
IUPAC Name |
3-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQIJLFZFORHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646628 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-65-3 | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



